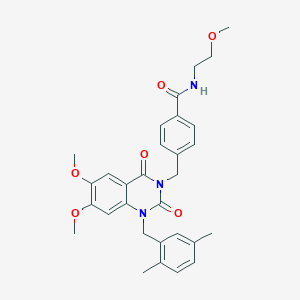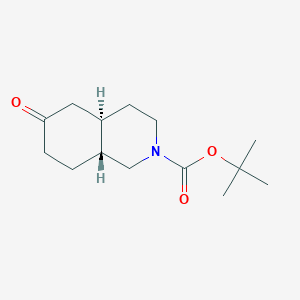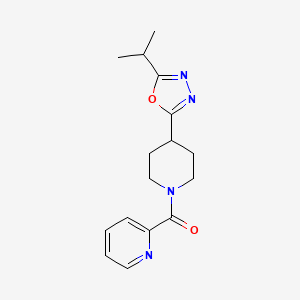
(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone
カタログ番号:
B2383384
CAS番号:
1210443-68-7
分子量:
300.362
InChIキー:
QOTBDIFRKAQGKF-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone is a chemical compound with a complex structure . It contains an isopropyl group attached to an oxadiazole ring, which is further connected to a piperidine ring. The piperidine ring is then attached to a pyridine ring via a methanone group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings including an oxadiazole ring and a piperidine ring. The isopropyl group is attached to the oxadiazole ring, and the piperidine ring is connected to a pyridine ring via a methanone group .科学的研究の応用
Synthesis and Structural Exploration
- The synthesis of novel heterocyclic compounds, including those related to "(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone," focuses on creating bioactive molecules with potential therapeutic applications. Studies report on the preparation of such compounds and their structural characterization using techniques like IR, NMR, LC-MS, and X-ray diffraction, highlighting their potential in drug development due to their diverse biological activities (S. Benaka Prasad et al., 2018).
Antimicrobial Activity
- Some derivatives of the core structure have been synthesized and evaluated for their antimicrobial properties. These studies indicate that modifications to the chemical structure can result in compounds with significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. The presence of certain substituents, such as the methoxy group, has been associated with enhanced antimicrobial efficacy (Satyender Kumar et al., 2012).
Molecular Interaction Studies
- Research on the molecular interaction of similar compounds with biological receptors provides insight into their potential therapeutic mechanisms. For example, studies on cannabinoid receptor antagonists reveal the importance of molecular conformations and the role of specific substituents in binding interactions, offering a foundation for designing drugs with targeted biological effects (J. Shim et al., 2002).
Heterocyclic Core Replacement in Drug Design
- Replacing the central phenyl core of certain antagonists with heterocyclic rings has been explored to develop high-affinity, selective drugs. This approach has shown promise in crossing the blood-brain barrier and achieving receptor occupancy, indicating its potential in creating effective central nervous system (CNS) drugs (Devin M Swanson et al., 2009).
Metabolic Pathways and Drug Metabolism
- Understanding the metabolism and biotransformation of compounds is crucial for drug development. Studies on similar compounds have elucidated metabolic pathways involving oxidation, hydroxylation, and conjugation processes. This information is vital for predicting the pharmacokinetics and potential interactions of new drugs within biological systems (Benjamin M Johnson et al., 2008).
作用機序
特性
IUPAC Name |
[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-11(2)14-18-19-15(22-14)12-6-9-20(10-7-12)16(21)13-5-3-4-8-17-13/h3-5,8,11-12H,6-7,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTBDIFRKAQGKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(butan-2-yl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-...
Cat. No.: B2383301
CAS No.: 1105236-98-3
Ethyl 1-[(cyclohexylamino)carbonyl]-4,6-dioxo-5-[3-(tri...
Cat. No.: B2383304
CAS No.: 318237-94-4
6-(6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxo...
Cat. No.: B2383305
CAS No.: 688061-62-3
N-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)-...
Cat. No.: B2383306
CAS No.: 1251684-94-2
![N-(butan-2-yl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2383301.png)
![Ethyl 1-[(cyclohexylamino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2383304.png)
![6-(6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2383305.png)
![N-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2383306.png)
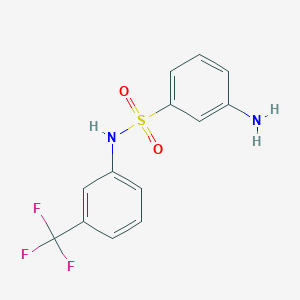
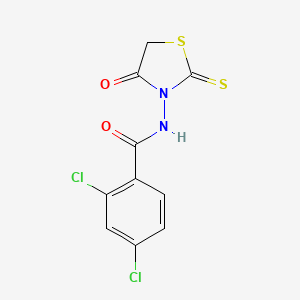
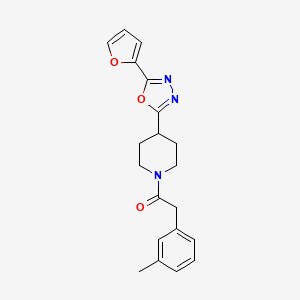
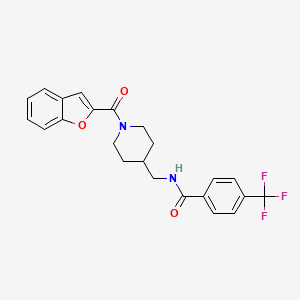
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2383316.png)
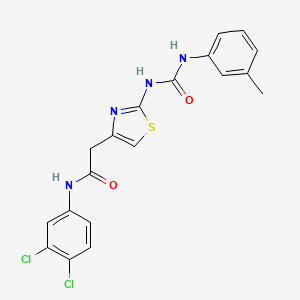
![2-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2383319.png)
![(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B2383322.png)
